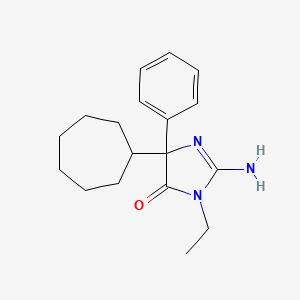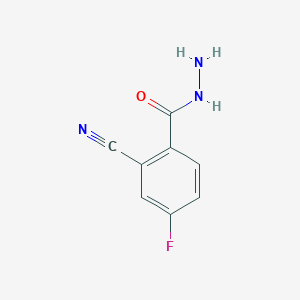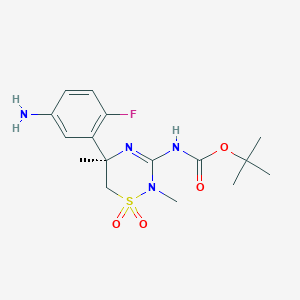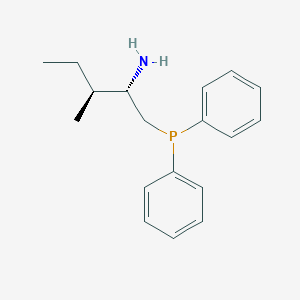
4-Ethyl-2-oxopyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It belongs to the class of pyrrolidine derivatives and contains a pyrrolidine ring with a carboxylic acid group and an ethyl substituent.
- The compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
4-Ethyl-2-oxopyrrolidine-3-carboxylic acid: is an organic compound with the chemical formula .
Méthodes De Préparation
Synthetic Routes: The synthesis of 4-ethyl-2-oxopyrrolidine-3-carboxylic acid typically involves the reaction of an appropriate precursor with ethyl chloroformate or ethyl chloroacetate.
Reaction Conditions: The reaction is often carried out in the presence of a base (such as sodium hydroxide) to facilitate esterification.
Industrial Production: While industrial-scale production methods may vary, the synthetic route remains consistent with the principles mentioned above.
Analyse Des Réactions Chimiques
Reactivity: 4-Ethyl-2-oxopyrrolidine-3-carboxylic acid can undergo various reactions, including
Common Reagents and Conditions: Reagents like ethyl chloroformate, sodium hydroxide, and appropriate solvents are commonly used.
Major Products: The major product is the ethyl ester of the carboxylic acid.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities (e.g., antimicrobial, anti-inflammatory).
Medicine: May serve as a lead compound for drug development.
Industry: Employed in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
- The specific mechanism of action for 4-ethyl-2-oxopyrrolidine-3-carboxylic acid would depend on its intended application.
- Further research is needed to elucidate its molecular targets and pathways.
Comparaison Avec Des Composés Similaires
- While I don’t have direct information on similar compounds, it’s essential to explore related pyrrolidine derivatives to highlight its uniqueness.
Propriétés
Formule moléculaire |
C7H11NO3 |
|---|---|
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
4-ethyl-2-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c1-2-4-3-8-6(9)5(4)7(10)11/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11) |
Clé InChI |
NXDIOAVJFNDHQP-UHFFFAOYSA-N |
SMILES canonique |
CCC1CNC(=O)C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3,4-Dichloro-N-[(5-methyl-4H-imidazol-4-ylidene)methyl]aniline](/img/structure/B12951125.png)


![5,6-Dihydrocyclobuta[4,5]benzo[1,2-d][1,3]dioxole-5-carboxylic acid](/img/structure/B12951143.png)

![8-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12951154.png)
